molecular formula C8H6F3NO3 B3035288 5-amino-2-(trifluoromethoxy)benzoic Acid CAS No. 307989-56-6

5-amino-2-(trifluoromethoxy)benzoic Acid

Cat. No. B3035288
CAS RN: 307989-56-6
M. Wt: 221.13 g/mol
InChI Key: IVFQGRBOCWDWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-(trifluoromethoxy)benzoic Acid, also known as 2-Amino-5-(trifluoromethoxy)benzoic acid, is a chemical compound with the molecular formula C8H6F3NO3 . It has an average mass of 221.133 Da and a monoisotopic mass of 221.029984 Da .


Physical And Chemical Properties Analysis

5-amino-2-(trifluoromethoxy)benzoic Acid has a density of 1.5±0.1 g/cm3, a boiling point of 296.4±40.0 °C at 760 mmHg, and a flash point of 133.1±27.3 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 73 Å2 .

Scientific Research Applications

Electrochemical Behavior and Reduction Mechanisms

5-Amino-2-(trifluoromethoxy)benzoic Acid and its derivatives have been studied for their electrochemical behaviors. Mandić et al. (2004) explored the electrochemical reduction of related azo benzoic acids, revealing insights into the reduction mechanisms and the formation of hydrazo compounds. This research aids in understanding the electrochemical properties of benzoic acid derivatives, including 5-amino-2-(trifluoromethoxy)benzoic acid, which can be applied in various electrochemical applications (Mandić, Nigović, & Šimunić, 2004).

Biosynthesis of Natural Products

5-Amino-2-(trifluoromethoxy)benzoic Acid is structurally related to 3-amino-5-hydroxy benzoic acid (3,5-AHBA), which is a precursor in the biosynthesis of various natural products. Kang, Shen, and Bai (2012) provided a comprehensive review of the biosynthesis of AHBA-derived natural products. This highlights the potential role of 5-amino-2-(trifluoromethoxy)benzoic acid in the synthesis of complex natural products, including pharmaceuticals (Kang, Shen, & Bai, 2012).

Development of Novel Fluorescence Probes

Derivatives of 5-amino-2-(trifluoromethoxy)benzoic Acid have been used in developing novel fluorescence probes. Setsukinai et al. (2003) designed fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, illustrating the potential of 5-amino-2-(trifluoromethoxy)benzoic acid in biological and chemical applications as a part of fluorescence-based detection systems (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Synthesis of Alpha-trifluoromethyl Alpha-amino Acids

Research by Burger et al. (2006) into the synthesis of α-trifluoromethyl α-amino acids with aromatic subunits demonstrates the utility of trifluoromethylated benzoic acid derivatives in synthesizing complex amino acids. This has implications for the synthesis of peptides and proteins with modified amino acids, where 5-amino-2-(trifluoromethoxy)benzoic acid could be a valuable precursor (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Crystallography and Molecular Interactions

The crystal structure and molecular interactions of related benzoic acid compounds have been studied, as shown by Hemamalini and Fun (2010). Such studies are crucial for understanding the crystalline properties and potential applications of 5-amino-2-(trifluoromethoxy)benzoic acid in materials science and crystal engineering (Hemamalini & Fun, 2010).

Photoaffinity Labeling Agents

Branchini et al. (1992) synthesized photoaffinity labeling agents based on benzoic acid derivatives, highlighting the potential use of 5-amino-2-(trifluoromethoxy)benzoic acid in the development of photoactive compounds for biological research. This application is significant in studying the interactions and functions of biomolecules (Branchini, Adams, Egan, & Murtiashaw, 1992).

Safety and Hazards

5-amino-2-(trifluoromethoxy)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

5-amino-2-(trifluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFQGRBOCWDWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274336
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(trifluoromethoxy)benzoic Acid

CAS RN

307989-56-6
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307989-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-nitro-2-trifluoromethoxybenzoic acid (6.43 g, 25.6 mmol) and 128 mg of 10% Pd/C in 10 mL of absolute ethanol was stirred in a hydrogen atmosphere overnight at room temperature. The catalyst was filtered off and the filtrate was evaporated to dryness. The re-residue was triturated with diethyl ether and the crystals were filtered off and dried to afford 1.644 g (29%) of 5-amino-2-trifluoromethoxybenzoic acid.
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
128 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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